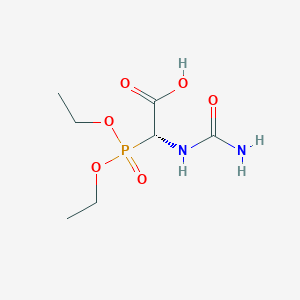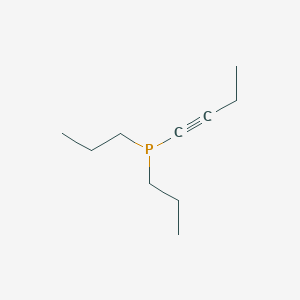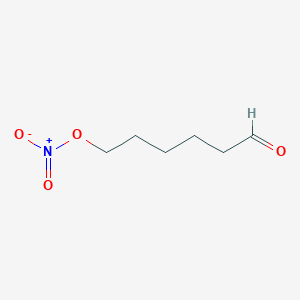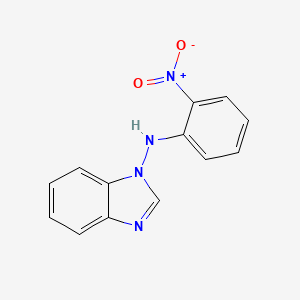
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphonoacetate with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of various phosphorus-containing materials and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid involves its interaction with specific molecular targets, primarily through the formation of stable phosphorus-carbon bonds. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diethylphosphonoacetic acid: Similar in structure but lacks the carbamoylamino group.
Diethyl carboxymethylphosphonate: Another related compound with similar applications in organic synthesis.
Uniqueness
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is unique due to the presence of both carbamoylamino and diethoxyphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
184176-06-5 |
|---|---|
Molecular Formula |
C7H15N2O6P |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C7H15N2O6P/c1-3-14-16(13,15-4-2)5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m1/s1 |
InChI Key |
ITVGMVWHMYWTIQ-RXMQYKEDSA-N |
Isomeric SMILES |
CCOP(=O)([C@H](C(=O)O)NC(=O)N)OCC |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)NC(=O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)


![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)



![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

